

# meta-analysis of cilazapril efficacy in patients with renal impairment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Cilazapril hydrochloride |           |
| Cat. No.:            | B15578249                | Get Quote |

# Cilazapril in Renal Impairment: A Comparative Efficacy Guide

For researchers and drug development professionals navigating the landscape of antihypertensive therapies for patients with renal impairment, this guide provides a comparative meta-analysis of cilazapril's efficacy. Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, has been evaluated for its potential to not only manage hypertension but also to confer renal protective effects in this vulnerable patient population.

#### **Executive Summary**

Cilazapril has demonstrated efficacy in lowering blood pressure in hypertensive patients with varying degrees of renal impairment without causing significant deterioration in kidney function. [1][2] Clinical studies indicate that cilazapril can reduce proteinuria, a key marker of kidney damage, suggesting a renal protective effect.[1] When compared to other antihypertensive classes, ACE inhibitors as a group, including cilazapril, are generally considered superior in reducing proteinuria and slowing the progression of chronic kidney disease (CKD), particularly in proteinuric patients.[3][4] However, head-to-head trials directly comparing cilazapril with other individual ACE inhibitors or Angiotensin Receptor Blockers (ARBs) in patients with renal impairment are limited.

### **Comparative Efficacy of Cilazapril and Alternatives**



The following tables summarize quantitative data from clinical trials investigating the efficacy of cilazapril and comparative agents in patients with renal impairment.

Table 1: Efficacy of Cilazapril in Hypertensive Patients with Renal Impairment

| Study                       | Number of<br>Patients | Baseline<br>Mean<br>Arterial<br>Pressure<br>(mmHg) | End-of-<br>Study Mean<br>Arterial<br>Pressure<br>(mmHg)     | Change in<br>Glomerular<br>Filtration<br>Rate (GFR)                | Change in<br>Urinary<br>Protein<br>Excretion |
|-----------------------------|-----------------------|----------------------------------------------------|-------------------------------------------------------------|--------------------------------------------------------------------|----------------------------------------------|
| Anonymous,<br>1991[1]       | 10                    | 124                                                | 108                                                         | Unchanged in<br>5, improved<br>in 4, slightly<br>decreased in<br>1 | Reduced<br>from 2.51 g/L<br>to 0.51 g/L      |
| O'Connor et<br>al., 1991[5] | 15                    | 129                                                | 118                                                         | Increased<br>from 41.6 to<br>47.4 ml/min                           | Decreased<br>from 0.8 to<br>0.5 g/24h        |
| Stornello et al., 1993[6]   | 20                    | 118                                                | 102                                                         | Not<br>significantly<br>changed                                    | Not reported                                 |
| Valvo et al.,<br>1989[2]    | 25                    | Not Reported                                       | Significant<br>reduction in<br>systolic and<br>diastolic BP | No<br>deterioration                                                | Not reported                                 |

Table 2: Comparative Efficacy of ACE Inhibitors vs. Other Antihypertensives in Renal Impairment



| Study/Meta-Analysis                       | Comparison                                   | Key Findings                                                                                                                    |
|-------------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Fogari et al., 1998[7]                    | Cilazapril vs. Amlodipine                    | Both drugs lowered blood pressure and slowed GFR decline similarly in hypertensive NIDDM patients.                              |
| Hou et al., 2006 (Meta-<br>analysis)      | ACEIs vs. Placebo/Other<br>Antihypertensives | ACEIs significantly reduced the risk of end-stage renal disease and doubling of serum creatinine.                               |
| Casas et al., 2005 (Meta-<br>analysis)    | ACEIs vs. ARBs                               | No significant difference in major renal outcomes between ACEIs and ARBs.                                                       |
| Wu et al., 2021 (Systematic Review)[3][4] | ACEIs/ARBs vs. CCBs                          | ACEIs and ARBs are superior in reducing proteinuria and slowing CKD progression. CCBs are effective for blood pressure control. |

#### **Experimental Protocols**

Detailed methodologies from key studies are provided below to allow for critical evaluation and replication.

## Study on Cilazapril in Hypertensive Patients with Moderate-to-Severe Chronic Renal Failure[1]

- Study Design: Open-label, non-comparative study.
- Patient Population: 10 hypertensive patients with moderate-to-severe chronic renal failure (creatinine clearance 14-50 ml/min).
- Treatment Protocol: After a 2-week placebo period, patients received an initial dose of 0.5 mg/day of cilazapril. The dose was titrated up to 5 mg/day to achieve a sitting diastolic blood pressure (SDBP) of ≤ 90 mm Hg. Patients remained on the effective dose for 6 months.



- Efficacy Endpoints:
  - Primary: Change in SDBP.
  - Secondary: Glomerular filtration rate (GFR), effective renal plasma flow (ERPF), and urinary protein excretion.
- Measurement of Renal Function: GFR and ERPF were measured using standard clearance techniques. Urinary protein excretion was measured from a 24-hour urine collection.

## Study on Improved Kidney Function with Cilazapril in Hypertensive Type II Diabetics[5]

- Study Design: Open-label, non-comparative study.
- Patient Population: 15 hypertensive type II diabetic patients with chronic renal insufficiency.
- Treatment Protocol: Following a 2-week placebo period, patients were treated with cilazapril for 8 weeks.
- Efficacy Endpoints:
  - Blood pressure.
  - Serum creatinine and creatinine clearance.
  - 24-hour urinary protein excretion.
- Measurement of Renal Function: Creatinine clearance was calculated from serum creatinine and a 24-hour urine collection.

### Visualizing the Mechanism and Workflow

To better understand the underlying pharmacology and the typical research process, the following diagrams are provided.





Click to download full resolution via product page

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Cilazapril.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Effect of cilazapril in hypertensive patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 2. Efficacy and safety of cilazapril in hypertensive patients with moderate to severe renal impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy and Safety of Angiotensin-Converting Enzyme Inhibitors, Angiotensin Receptor Blockers, and Calcium Channel Blockers in Hypertensive Patients With Chronic Kidney Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy and Safety of Angiotensin-Converting Enzyme Inhibitors, Angiotensin Receptor Blockers, and Calcium Channel Blockers in Hypertensive Patients With Chronic Kidney Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved kidney function with cilazapril in hypertensive type II diabetics with chronic renal failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cilazapril on renal haemodynamics and function in hypertensive patients: a randomised controlled study versus hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cilazapril and amlodipine on kidney function in hypertensive NIDDM patients -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [meta-analysis of cilazapril efficacy in patients with renal impairment]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15578249#meta-analysis-of-cilazapril-efficacy-in-patients-with-renal-impairment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com